

# Tosylate-DPA-714 synthesis from DPA-713

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## Compound of Interest

Compound Name: **Tosylate-DPA-714**

Cat. No.: **B13691943**

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An In-depth Technical Guide to the Synthesis of **Tosylate-DPA-714** from DPA-713

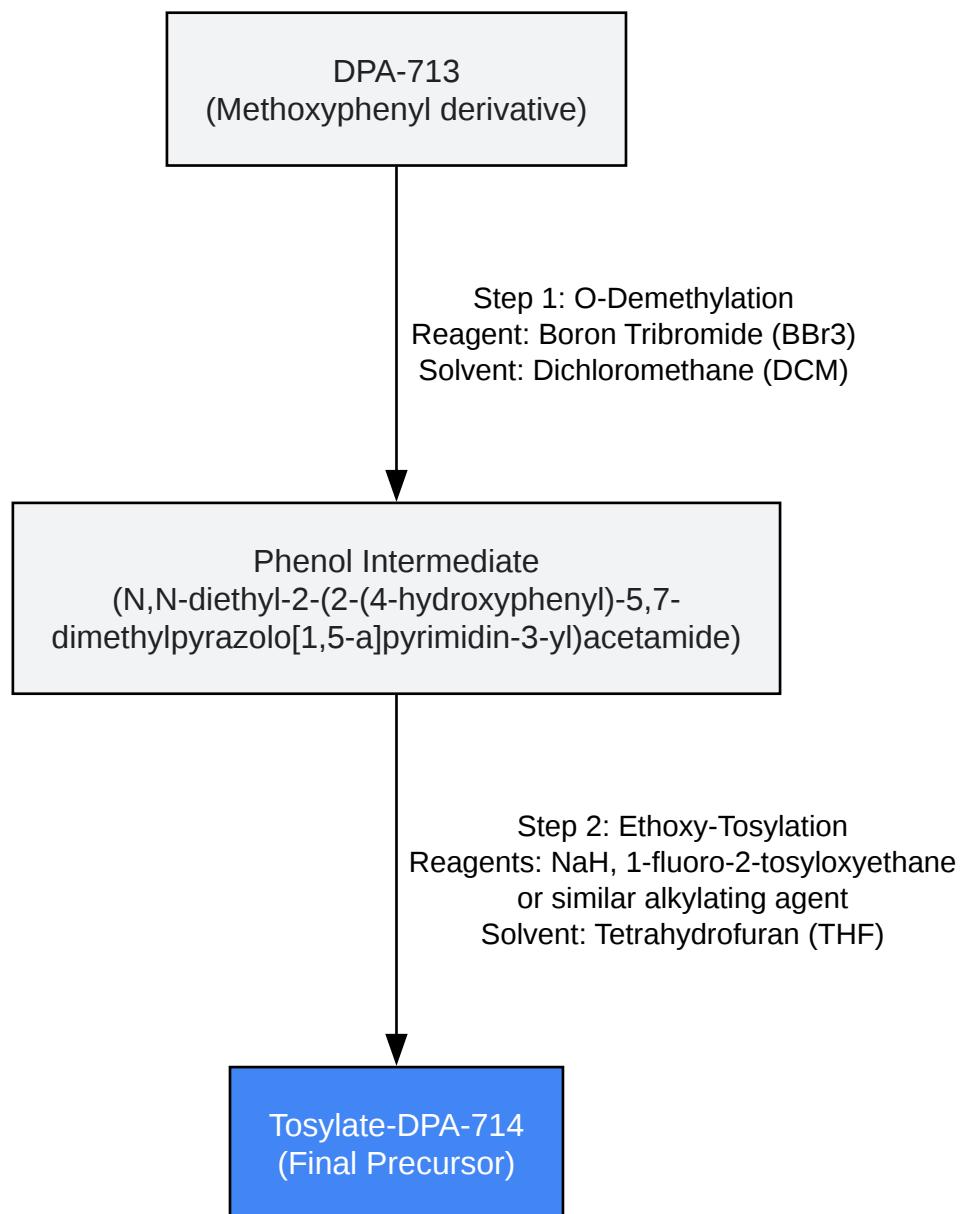
## Introduction

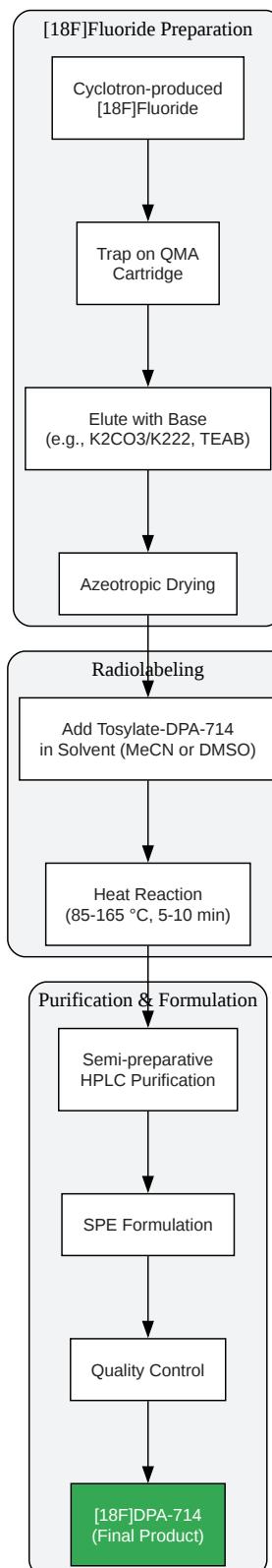
DPA-714, or N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide, is a second-generation, high-affinity ligand for the 18 kDa Translocator Protein (TSPO).<sup>[1]</sup> TSPO is a valuable biomarker for neuroinflammation, as its expression is significantly upregulated in activated microglia during various pathological conditions in the central nervous system.<sup>[2][3]</sup> The positron-emitting fluorine-18 labeled version, <sup>[18F]</sup>DPA-714, is a critical radiotracer for visualizing and quantifying neuroinflammation in vivo using Positron Emission Tomography (PET).<sup>[3][4]</sup>

The synthesis of <sup>[18F]</sup>DPA-714 is typically achieved through a nucleophilic substitution reaction.<sup>[5][6]</sup> This requires a suitable precursor molecule containing a good leaving group that can be easily displaced by the <sup>[18F]</sup>fluoride ion. The tosylate derivative of DPA-714, hereafter referred to as **Tosylate-DPA-714**, serves as this essential precursor.<sup>[5][7]</sup> This guide provides a detailed technical overview of the chemical synthesis of **Tosylate-DPA-714**, starting from the related compound DPA-713 (N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide).<sup>[8][9]</sup>

## Overall Synthetic Pathway

The conversion of DPA-713 to **Tosylate-DPA-714** is not a single-step reaction but a two-step process. First, the methoxy group of DPA-713 is demethylated to yield a phenol intermediate. This intermediate is then reacted to introduce the 2-(tosyloxy)ethoxy side chain, yielding the final product.



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